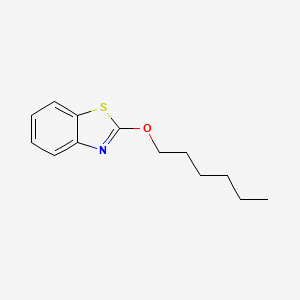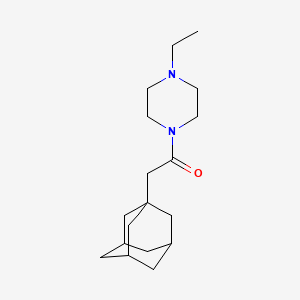
2-(adamantan-1-yl)-1-(4-ethylpiperazin-1-yl)ethan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(adamantan-1-yl)-1-(4-ethylpiperazin-1-yl)ethan-1-one is a synthetic organic compound that features a unique structure combining an adamantane moiety with an ethylpiperazine group
将来の方向性
Adamantane chemistry, including “1-(1-adamantylacetyl)-4-ethylpiperazine”, has promising lines of research involving double-bonded adamantane derivatives . The high reactivity of these compounds offers extensive opportunities for their utilization as starting materials for the synthesis of various functional adamantane derivatives .
作用機序
Target of Action
Adamantane derivatives, which include 1-(1-adamantylacetyl)-4-ethylpiperazine, are known for their high reactivity and potential for various applications, including the synthesis of functional adamantane derivatives, monomers, thermally stable and high-energy fuels and oils, bioactive compounds, pharmaceuticals, and higher diamond-like bulky polymers .
Mode of Action
Adamantane derivatives are known for their unique electronic structure and chemical transformations . The interaction of 1-(1-adamantylacetyl)-4-ethylpiperazine with its targets could potentially lead to changes in the biochemical pathways within the cell, affecting the cell’s function and behavior.
Biochemical Pathways
Adamantane derivatives are known to be involved in various chemical and catalytic transformations . These transformations could potentially affect multiple biochemical pathways, leading to downstream effects on cellular functions.
Result of Action
Given the high reactivity of adamantane derivatives, it’s plausible that the compound could have significant effects on cellular function and behavior .
生化学分析
Biochemical Properties
The biochemical properties of 1-(1-adamantylacetyl)-4-ethylpiperazine are largely unexplored. It is known that adamantane derivatives, such as this compound, have high reactivity, offering extensive opportunities for their utilization in the synthesis of various functional derivatives
Cellular Effects
Some adamantyl-substituted ligands have been found to interact with tubulin, promoting the formation of different atypical tubulin assemblies
Molecular Mechanism
It is known that adamantane derivatives can undergo various chemical and catalytic transformations
Metabolic Pathways
It is known that adamantane derivatives can undergo various chemical transformations
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(adamantan-1-yl)-1-(4-ethylpiperazin-1-yl)ethan-1-one typically involves the following steps:
Formation of the Adamantane Derivative: The adamantane moiety is often introduced through a Friedel-Crafts alkylation reaction, where adamantane is reacted with an appropriate alkyl halide in the presence of a Lewis acid catalyst.
Introduction of the Piperazine Group: The ethylpiperazine group can be introduced via nucleophilic substitution reactions. This involves reacting an adamantane derivative with 1-(4-ethylpiperazin-1-yl)ethan-1-one under basic conditions.
Final Coupling: The final step involves coupling the adamantane derivative with the ethylpiperazine derivative under suitable conditions, often using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
化学反応の分析
Types of Reactions
2-(adamantan-1-yl)-1-(4-ethylpiperazin-1-yl)ethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl halides in the presence of a base such as sodium hydride.
Major Products Formed
Oxidation: Oxidized derivatives with functional groups such as carboxylic acids or ketones.
Reduction: Reduced derivatives with alcohol or amine functional groups.
Substitution: Substituted piperazine derivatives with various alkyl or acyl groups.
科学的研究の応用
2-(adamantan-1-yl)-1-(4-ethylpiperazin-1-yl)ethan-1-one has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacologically active agent, particularly in the development of antiviral and anticancer drugs.
Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific properties, such as enhanced stability or conductivity.
Biological Studies: The compound is used in research to study its interactions with biological targets, including enzymes and receptors.
類似化合物との比較
Similar Compounds
1-(adamantan-1-yl)ethan-1-one: Lacks the piperazine group, making it less versatile in terms of chemical reactivity and biological activity.
2-(adamantan-1-yl)-1-(4-methylpiperazin-1-yl)ethan-1-one: Similar structure but with a methyl group instead of an ethyl group, which can affect its pharmacokinetic properties.
Uniqueness
2-(adamantan-1-yl)-1-(4-ethylpiperazin-1-yl)ethan-1-one is unique due to the presence of both the adamantane and ethylpiperazine groups, which confer distinct chemical and biological properties. This combination allows for a wide range of applications and makes it a valuable compound for research and development.
特性
IUPAC Name |
2-(1-adamantyl)-1-(4-ethylpiperazin-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H30N2O/c1-2-19-3-5-20(6-4-19)17(21)13-18-10-14-7-15(11-18)9-16(8-14)12-18/h14-16H,2-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPSXHUCWQVICKL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C(=O)CC23CC4CC(C2)CC(C4)C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H30N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![9-(2-thienyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B4992661.png)
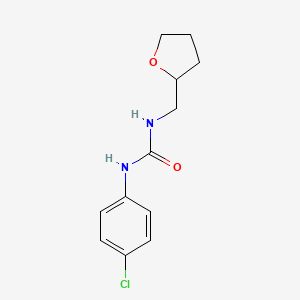
![(5E)-5-[[3-[3-(3,5-dimethylphenoxy)propoxy]phenyl]methylidene]-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B4992674.png)
![17-[(4-Fluorophenyl)methyl]-1-methyl-17-azapentacyclo[6.6.5.02,7.09,14.015,19]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B4992697.png)

![N-[2-(4-benzyl-1-piperazinyl)-2-oxoethyl]-N-(2-ethoxyphenyl)benzenesulfonamide](/img/structure/B4992714.png)
![1-(6-methyl-2-pyridinyl)-4-{[3-(2,3,4-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperazine](/img/structure/B4992721.png)
![N~2~-(3-chloro-4-methoxyphenyl)-N~1~-{2-[(2-furylmethyl)thio]ethyl}-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4992724.png)
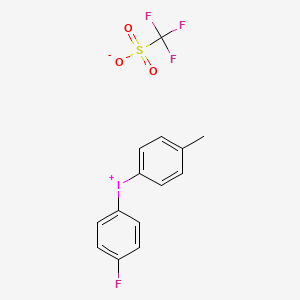
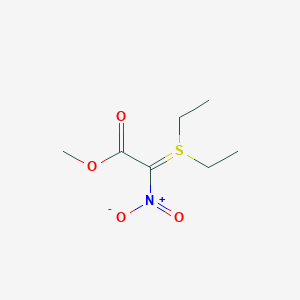
![N-[4-chloro-2-(trifluoromethyl)phenyl]-2-(2,4-dichlorophenoxy)propanamide](/img/structure/B4992750.png)
![N-(5-chloro-2-methylphenyl)-4-[(phenylthio)methyl]benzamide](/img/structure/B4992752.png)
![N-(2,4-dimethoxyphenyl)-3-[1-(4-ethylbenzyl)-4-piperidinyl]propanamide](/img/structure/B4992760.png)
